molecular formula C22H23ClN2O4S B4893443 ISOPROPYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE

ISOPROPYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4893443
M. Wt: 446.9 g/mol
InChI Key: DEOJEJBUUZELHV-UHFFFAOYSA-N
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Description

ISOPROPYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with various functional groups, including an oxazole ring, a chlorophenyl group, and an isopropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an α-haloketone under basic conditions.

    Introduction of the Chlorophenyl Group: This step involves a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the oxazole ring.

    Formation of the Thiophene Ring: The thiophene ring is formed through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Amidation and Esterification: The final steps involve amidation to introduce the amido group and esterification to form the isopropyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, ISOPROPYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Industry

In industry, the compound could be used in the development of new materials with specific properties. For example, its unique structure might lend itself to applications in the creation of advanced polymers or coatings.

Mechanism of Action

The mechanism of action of ISOPROPYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • ISOPROPYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings This combination imparts unique chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

propan-2-yl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4S/c1-6-14-13(5)30-21(18(14)22(27)28-11(2)3)24-20(26)17-12(4)29-25-19(17)15-9-7-8-10-16(15)23/h7-11H,6H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOJEJBUUZELHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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